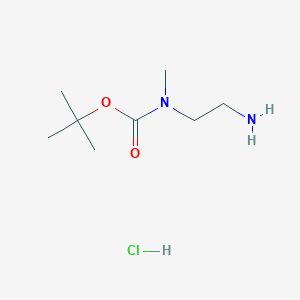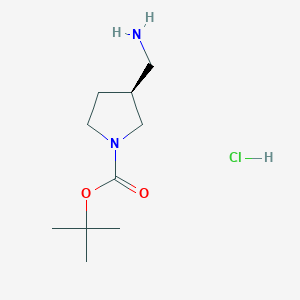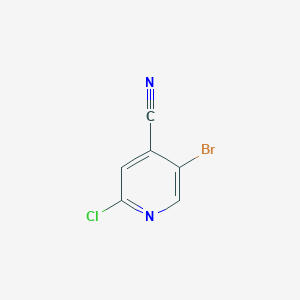
5-溴-2-氯异烟腈
描述
5-Bromo-2-chloroisonicotinonitrile is a useful research compound. Its molecular formula is C6H2BrClN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-chloroisonicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-chloroisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloroisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学
在医药化学中,5-溴-2-氯异烟腈 用于合成5-溴-2-氯异烟酸,它是药物的原料 。这种酸是生产多种治疗剂的关键中间体,包括 SGLT2 抑制剂,它们在糖尿病治疗中具有重要意义 。
农业
虽然没有直接引用其在农业中的具体应用,但像5-溴-2-氯异烟腈这样的含有卤素和腈官能团的化合物通常在开发农用化学品(如杀虫剂和除草剂)方面很有价值 。
环境科学
现有的文献中没有明确详细说明5-溴-2-氯异烟腈的环境应用。但是,具有类似结构的化合物可能会被研究其环境影响、生物降解性和作为环境传感器的潜力 。
生物化学
在生物化学中,5-溴-2-氯异烟腈 可用于研究酶催化反应,其中卤代化合物通常用作底物或抑制剂,以了解酶机制 。
分析化学
作用机制
Target of Action
It is known to be a key intermediate in the synthesis of a family of promising sodium-glucose transporter 2 (sglt2) inhibitors .
Mode of Action
As an intermediate in the synthesis of sglt2 inhibitors, it likely contributes to the inhibition of sglt2, a protein that facilitates glucose reabsorption in the kidneys .
Biochemical Pathways
5-Bromo-2-chloroisonicotinonitrile is involved in the biochemical pathways leading to the synthesis of SGLT2 inhibitors . These inhibitors block the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels. This makes them useful in the treatment of type 2 diabetes .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
As an intermediate in the synthesis of SGLT2 inhibitors, the action of 5-Bromo-2-chloroisonicotinonitrile contributes to the overall effect of these inhibitors. SGLT2 inhibitors reduce blood glucose levels by preventing the reabsorption of glucose in the kidneys .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloroisonicotinonitrile can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C to maintain its stability
生化分析
Biochemical Properties
5-Bromo-2-chloroisonicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics
Cellular Effects
The effects of 5-Bromo-2-chloroisonicotinonitrile on various types of cells and cellular processes have been extensively studied. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of certain genes involved in cell proliferation and apoptosis . Additionally, 5-Bromo-2-chloroisonicotinonitrile can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-chloroisonicotinonitrile involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of the enzyme CYP1A2 by binding to its active site . This inhibition can result in changes in the metabolism of drugs and other compounds. Additionally, 5-Bromo-2-chloroisonicotinonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chloroisonicotinonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-chloroisonicotinonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chloroisonicotinonitrile vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as reducing inflammation and oxidative stress . High doses can lead to toxic effects, including liver and kidney damage . The threshold effects observed in these studies are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
5-Bromo-2-chloroisonicotinonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in the metabolism of drugs and other compounds. For example, the compound inhibits the enzyme CYP1A2, which is involved in the metabolism of several drugs . This inhibition can lead to changes in metabolic flux and the levels of metabolites in the body. Understanding the metabolic pathways of 5-Bromo-2-chloroisonicotinonitrile is crucial for predicting its effects on drug metabolism and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 5-Bromo-2-chloroisonicotinonitrile within cells and tissues are important factors that influence its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain cellular compartments, such as the cytoplasm and nucleus . The distribution of 5-Bromo-2-chloroisonicotinonitrile within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 5-Bromo-2-chloroisonicotinonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins . The subcellular localization of 5-Bromo-2-chloroisonicotinonitrile is important for understanding its molecular mechanisms and potential therapeutic applications.
属性
IUPAC Name |
5-bromo-2-chloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRASQKEIRAODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279184 | |
| Record name | 5-Bromo-2-chloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-17-1 | |
| Record name | 5-Bromo-2-chloro-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloroisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)
![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)

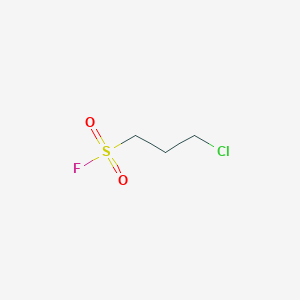

![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)
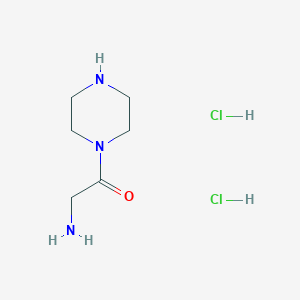
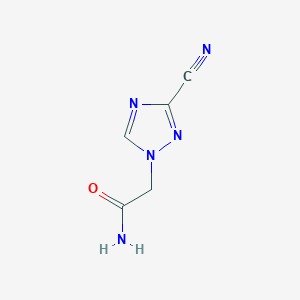

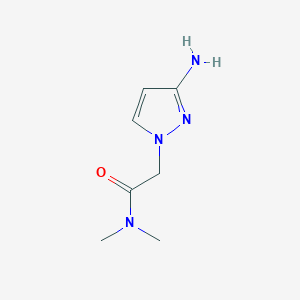
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)

